5-Hydroxy-2-methyl-4H-pyran-4-one

説明

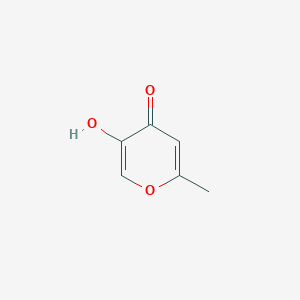

Structure

3D Structure

特性

IUPAC Name |

5-hydroxy-2-methylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)6(8)3-9-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXWFHDFTAZGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214652 | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-46-2 | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allomaltol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-methyl-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4H-PYRAN-4-ONE, 5-HYDROXY-2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3L2726A8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-2-methyl-4H-pyran-4-one (Allomaltol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methyl-4H-pyran-4-one, also known as Allomaltol, is a naturally occurring organic compound belonging to the pyranone family. It is a structural isomer of kojic acid and serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including antiglioma and anticancer activities. This technical guide provides a comprehensive overview of the basic properties of this compound, detailed experimental protocols for its characterization, and insights into its biological significance.

Core Properties of this compound

This section summarizes the fundamental physical and chemical properties of Allomaltol, presenting quantitative data in a structured format for clarity and ease of comparison.

Chemical and Physical Data

| Property | Value | Source |

| Chemical Formula | C₆H₆O₃ | [1][2][3] |

| Molecular Weight | 126.11 g/mol | [1][2][3] |

| CAS Registry Number | 644-46-2 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Allomaltol, α-deoxy-kojic acid, 5-Hydroxy-2-methyl-γ-pyrone | |

| Appearance | White crystalline powder | |

| Melting Point | 150-154 °C | |

| logP (Octanol/Water Partition Coefficient) | 0.654 (Crippen Method) | [3] |

| log₁₀WS (Log of Water Solubility in mol/l) | -4.65 (Crippen Method) | [3] |

| McGowan's Characteristic Volume (McVol) | 89.250 ml/mol | [3] |

Spectroscopic Data

| Technique | Data | Source |

| Polar Retention Index (ripol) | 2030.00 | [3] |

| Non-Polar Retention Index (rinpol) | 1139.00, 1142.00 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of this compound from Kojic Acid

A common method for the synthesis of Allomaltol involves the reduction of a kojic acid derivative.[4]

Materials:

-

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

-

Thionyl chloride (SOCl₂)

-

Zinc powder (Zn)

-

Hydrochloric acid (HCl)

-

Water

-

Appropriate organic solvents (e.g., dichloromethane, methanol)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Chlorination of Kojic Acid:

-

Dissolve kojic acid in a suitable solvent like dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride to the solution while stirring.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.

-

-

Reduction to Allomaltol:

-

Suspend the 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one in water.

-

Add zinc powder to the suspension.

-

Acidify the mixture with hydrochloric acid while stirring.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove excess zinc powder.

-

Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol describes a standard method for determining the pKa value of a weakly acidic compound like Allomaltol.[5][6]

Materials and Equipment:

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Calibrated pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Slowly add the standardized NaOH solution in small increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility

This protocol outlines a general shake-flask method for determining the aqueous solubility of an organic compound.

Materials and Equipment:

-

This compound

-

Deionized water

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical balance

-

A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of deionized water.

-

Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it as necessary. Analyze the concentration of the dissolved compound using a pre-validated analytical method.

-

Calculation: The aqueous solubility is calculated from the measured concentration in the saturated solution.

Stability Testing Protocol

This protocol provides a general framework for assessing the stability of this compound under various environmental conditions.[7][8][9][10]

Materials and Equipment:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Light source for photostability testing (ICH Q1B)

-

Suitable containers (e.g., amber glass vials)

-

Analytical method for assay and degradation products (e.g., stability-indicating HPLC method)

Procedure:

-

Sample Preparation: Place accurately weighed samples of this compound into suitable containers.

-

Storage Conditions: Store the samples under various conditions as per ICH guidelines:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Photostability: Expose samples to a controlled light source.

-

-

Testing Intervals: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[7][8]

-

Analysis: Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating analytical method.

-

Data Evaluation: Evaluate the data to determine the shelf-life and appropriate storage conditions for the compound. A "significant change" is typically defined as a failure to meet the established specifications.[8]

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promising activity as antiglioma agents by targeting the production of the oncometabolite D-2-hydroxyglutarate (D-2HG).[4][11] This section visualizes the underlying mechanism of action.

Inhibition of Mutant IDH1 and D-2HG Production

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are common in certain cancers, leading to the neomorphic production of D-2HG. This oncometabolite competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and cancer progression. Derivatives of Allomaltol have been designed to inhibit this mutant IDH1 activity.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Maltol inhibits the progression of osteoarthritis via the nuclear factor-erythroid 2–related factor-2/heme oxygenase-1 signal pathway in vitro and in vivo - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. chemeo.com [chemeo.com]

- 4. Design, synthesis and biological evaluation of novel this compound derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. japsonline.com [japsonline.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 10. www3.paho.org [www3.paho.org]

- 11. This compound | 644-46-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to Allomaltol: Chemical Structure, Properties, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomaltol, a structural isomer of the naturally occurring furanone, maltol, is a pyranone derivative of significant interest in medicinal chemistry and drug development. Its formal IUPAC name is 5-hydroxy-2-methyl-4H-pyran-4-one . This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of allomaltol and its derivatives, with a focus on experimental methodologies relevant to researchers in the field.

Chemical Structure and Properties

Allomaltol possesses a core 4H-pyran-4-one ring substituted with a hydroxyl group at the 5-position and a methyl group at the 2-position.

Chemical Structure:

-

Molecular Formula: C₆H₆O₃[1]

-

Molecular Weight: 126.11 g/mol [1]

-

CAS Number: 644-46-2

-

Synonyms: 2-Methyl-5-hydroxy-4H-pyran-4-one, 2-Methyl-5-hydroxy-1,4-pyrone, α-Deoxykojic Acid[1]

The physicochemical properties of allomaltol are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | Reference |

| Melting Point | 166 °C | [2] |

| Boiling Point | 285.5 °C at 760 mmHg | [2] |

| Flash Point | 127.7 °C | [2] |

| Density | 1.348 g/cm³ | |

| LogP | 0.65380 | [2] |

| Solubility | Soluble in alcohol, slightly soluble in cold water, freely soluble in hot water. |

Synthesis of Allomaltol

While numerous studies focus on the synthesis of allomaltol derivatives, a detailed, publicly available experimental protocol for the synthesis of the parent compound, this compound, is not readily found in the surveyed literature. However, the chemical literature suggests that kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a common precursor for the synthesis of various pyrone derivatives, and it is plausible that allomaltol can be synthesized from this starting material through a deoxygenation reaction at the hydroxymethyl group.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of allomaltol derivatives as anticancer agents. Specifically, a derivative of allomaltol has been shown to induce apoptosis in breast cancer cells. This activity is mediated through the activation of the p53 signaling pathway.

The p53-Mediated Apoptotic Pathway

The tumor suppressor protein p53 plays a crucial role in cellular response to stress, including DNA damage. Activation of p53 can lead to cell cycle arrest, DNA repair, or apoptosis. In the context of the allomaltol derivative's activity in MCF-7 breast cancer cells, the p53 apoptotic pathway is initiated, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

The logical flow of this signaling pathway is depicted in the following diagram:

Experimental Protocols

For researchers investigating the biological effects of allomaltol and its derivatives, the following detailed protocols for key assays are provided.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

MTT solvent (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the allomaltol derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Following treatment, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution only). Cell viability is typically expressed as a percentage of the control.

Protein Expression Analysis: Western Blot for p53, Bax, and Bcl-2

Western blotting is used to detect and quantify the expression levels of specific proteins.

Materials:

-

RIPA buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with the allomaltol derivative, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

Allomaltol and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly in oncology. This guide provides a foundational understanding of allomaltol's chemical nature and a framework for its experimental investigation. Further research into the synthesis of allomaltol and the elucidation of the detailed mechanisms of action of its derivatives will be crucial for advancing these compounds in the drug development pipeline.

References

In-Depth Technical Guide: 5-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)

CAS Number: 118-71-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxy-2-methyl-4H-pyran-4-one, commonly known as Maltol, is a naturally occurring organic compound widely recognized for its sweet, caramel-like aroma.[1][2] Beyond its extensive use as a flavor enhancer in the food and beverage industry, Maltol has garnered significant scientific interest for its diverse biological activities.[3][4] This technical guide provides a comprehensive overview of Maltol, encompassing its physicochemical properties, synthesis, and detailed exploration of its antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects. Special emphasis is placed on its modulation of key signaling pathways, including the PI3K/AKT/NF-κB and NLRP3 inflammasome pathways. This document aims to serve as a valuable resource for researchers and professionals in drug development by providing detailed experimental protocols and summarizing critical data to facilitate further investigation and application of this multifaceted compound.

Physicochemical Properties

Maltol is a white crystalline powder with a characteristic caramel-butterscotch odor.[5] In dilute solutions, it can present a fruity, strawberry-like aroma.[5] It is known by several synonyms, including 3-Hydroxy-2-methyl-4-pyrone, Larixinic acid, Palatone, and Veltol.[1][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 118-71-8 | [1][2] |

| Molecular Formula | C₆H₆O₃ | [1][2] |

| Molecular Weight | 126.11 g/mol | [1][2][3] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 160-164 °C | [1][3] |

| Boiling Point | Sublimes at 93 °C | [6] |

| Solubility | Soluble in hot water, ethanol, propylene glycol, and chloroform. Sparingly soluble in cold water, benzene, ether, and petroleum ether. | [1][6] |

| Odor | Sweet, caramel-like | [2][5] |

Synthesis and Manufacturing

The industrial synthesis of Maltol primarily utilizes furfural, a compound derived from agricultural byproducts.[1][3] The common synthetic route involves a multi-step process:

-

Grignard Reaction: Furfural reacts with a Grignard reagent, such as ethylmagnesium bromide, in a suitable solvent like anhydrous ether or tetrahydrofuran. This is followed by hydrolysis to produce a furfuryl alcohol intermediate.

-

Chlorination and Rearrangement: The furfuryl alcohol intermediate undergoes low-temperature chlorination, followed by heating in an acidic medium to induce hydrolysis and rearrangement, yielding crude Maltol.

-

Purification: The crude product is then purified through methods such as sublimation and recrystallization from solvents like ethanol to obtain the final high-purity Maltol.

Biological Activities and Mechanisms of Action

Maltol exhibits a range of biological activities that are of significant interest to the pharmaceutical and biomedical fields.

Antioxidant Activity

Maltol is a potent antioxidant, capable of scavenging free radicals and mitigating oxidative stress.[3] This activity is central to many of its other biological effects. It has been shown to protect cells from oxidative damage induced by various stressors.

Anti-inflammatory Effects

Maltol demonstrates significant anti-inflammatory properties. It has been found to inhibit the activation of the NLRP3 and non-canonical inflammasomes, which are key components of the innate immune response that can drive inflammation.[1][2] This inhibition is achieved, at least in part, by reducing the production of reactive oxygen species (ROS) and inhibiting caspase-1 activity.[1][2]

Neuroprotective Effects

Maltol has shown promise in protecting neuronal cells from oxidative stress-induced damage and apoptosis.[3] Studies have indicated that it can enhance neural function by mitigating oxidative stress and reducing the expression of pro-apoptotic proteins.[3] Its neuroprotective effects may be mediated through the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7]

Hepatoprotective Effects

Maltol has been demonstrated to have a protective effect on the liver. It can attenuate acute alcohol-induced oxidative damage in mice by preventing the elevation of liver enzymes and reducing lipid peroxidation.[8][9] This hepatoprotective action is attributed to its potent antioxidant and anti-inflammatory properties.[8]

Signaling Pathways

PI3K/AKT/NF-κB Pathway

Maltol has been shown to modulate the PI3K/AKT/NF-κB signaling pathway, which is crucial in regulating inflammation, cell survival, and proliferation.[5] In conditions like osteoarthritis and acetaminophen-induced hepatotoxicity, Maltol can inhibit the phosphorylation of PI3K and Akt, which in turn suppresses the activation of NF-κB.[5][6] This leads to a downstream reduction in the expression of pro-inflammatory and apoptotic proteins.

NLRP3 Inflammasome Pathway

Maltol can inhibit the activation of the NLRP3 inflammasome.[1][2][3] This is a critical pathway in the inflammatory response, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Maltol's inhibitory effect is mediated by its ability to reduce ROS production, a key trigger for NLRP3 activation, and by directly inhibiting the activity of caspase-1.[1][2][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted for the quantification of Maltol in various samples.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v), with a small amount of acid like phosphoric acid or formic acid for better peak shape. The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 274 nm.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a stock solution of Maltol in the mobile phase and perform serial dilutions to create a calibration curve.

-

Sample Preparation: Extract Maltol from the sample matrix using a suitable solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method to assess the antioxidant capacity of Maltol.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Sample Preparation: Dissolve Maltol in methanol to prepare a series of concentrations (e.g., 10-100 µg/mL).

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each Maltol concentration to triplicate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol instead of the Maltol solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the Maltol-containing sample. The IC50 value (the concentration of Maltol that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the Maltol concentration.

MTT Assay for Cell Viability

This protocol is for assessing the effect of Maltol on the viability of cultured cells.

-

Cell Seeding: Seed cells (e.g., a relevant cell line for the biological activity being studied) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Maltol (e.g., 10-500 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis for NF-κB Pathway Modulation

This protocol details the investigation of Maltol's effect on the NF-κB signaling pathway.

-

Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of Maltol for a specific time. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control like β-actin or GAPDH) overnight at 4 °C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

Applications and Future Perspectives

Maltol's primary application remains in the food and fragrance industries as a flavor enhancer and aromatic compound.[4] However, its demonstrated biological activities open up significant opportunities in the pharmaceutical and nutraceutical sectors. Its antioxidant and anti-inflammatory properties make it a promising candidate for the development of therapies for a variety of conditions, including neurodegenerative diseases, inflammatory disorders, and liver diseases.[8][10]

Future research should focus on elucidating the detailed molecular mechanisms underlying Maltol's effects, conducting more extensive preclinical and clinical studies to validate its therapeutic potential, and exploring novel drug delivery systems to enhance its bioavailability and efficacy. The development of Maltol derivatives could also lead to compounds with improved pharmacological profiles.

Conclusion

This compound (Maltol) is a versatile compound with a well-established safety profile and a growing body of evidence supporting its therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress makes it a compelling molecule for further investigation in drug discovery and development. This technical guide provides a solid foundation of its physicochemical properties, synthesis, biological activities, and relevant experimental protocols to aid researchers in unlocking the full potential of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maltol ameliorates intervertebral disc degeneration through inhibiting PI3K/AKT/NF-κB pathway and regulating NLRP3 inflammasome-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maltol Improves APAP-Induced Hepatotoxicity by Inhibiting Oxidative Stress and Inflammation Response via NF-κB and PI3K/Akt Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Maltol mitigates cisplatin-evoked cardiotoxicity via inhibiting the PI3K/Akt signaling pathway in rodents in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Allomaltol: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomaltol, systematically known as 5-hydroxy-2-methyl-4H-pyran-4-one, is a naturally occurring organic compound. It is a structural isomer of the well-known flavoring agent, maltol.[1] As a member of the pyranone family, Allomaltol and its derivatives are subjects of growing interest in medicinal chemistry and drug development due to their potential biological activities, including anticancer and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Allomaltol, detailed experimental considerations for its synthesis and analysis, and an exploration of its role in biological signaling pathways.

Physical and Chemical Properties

Allomaltol presents as a white crystalline solid with a characteristic sweet, caramel-like odor.[1] It is a stereoisomer of maltol and shares many similar properties.[1] While one source suggests high stability and solubility in water, another indicates it is insoluble in water but soluble in alcohol; this discrepancy suggests that its aqueous solubility may be limited and further empirical validation is recommended.[1][2]

Table 1: Physical Properties of Allomaltol

| Property | Value | Reference(s) |

| Appearance | White crystalline solid | [1] |

| Odor | Sweet, caramel-like | [1] |

| Melting Point | 166 °C | [1] |

| Boiling Point | 285.5 °C at 760 mmHg | [1] |

| Density | 1.348 g/cm³ | [1] |

| Flash Point | 127.7 °C | [1] |

| Refractive Index | 1.56 | [1] |

| LogP | 0.65380 | [1] |

Table 2: Chemical Identifiers for Allomaltol

| Identifier | Value | Reference(s) |

| Molecular Formula | C₆H₆O₃ | [4] |

| Molecular Weight | 126.11 g/mol | [4] |

| IUPAC Name | 5-hydroxy-2-methylpyran-4-one | [2] |

| CAS Number | 644-46-2, 98612-41-0 | [1][2] |

| Synonyms | 2-Methyl-5-hydroxy-(4H)-pyran-4-one, 2-Methyl-5-hydroxy-1,4-pyrone, 3-Hydroxy-6-Methyl-4-pyrone | [1][4] |

Synthesis and Characterization

Synthesis Protocols

A common synthetic route to Allomaltol starts from the readily available kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).[3]

Conceptual Two-Step Synthesis from Kojic Acid:

-

Chlorination: Kojic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the primary alcohol group at the 2-position into a chloromethyl group, yielding 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.

-

Reduction: The resulting chloromethyl intermediate is then subjected to reduction. This is typically achieved using zinc powder in an acidic medium (e.g., concentrated HCl in water). The zinc reduces the chloromethyl group to a methyl group, affording the final product, Allomaltol.[5] The reaction mixture is then neutralized, and the product is extracted using an organic solvent like dichloromethane, followed by purification, often via recrystallization from a suitable solvent such as isopropanol.[5]

Derivatives of Allomaltol can be synthesized through various reactions, notably aldol condensation. By reacting Allomaltol with different aldehydes in the presence of a catalyst like triethylene diamine (DABCO), functional groups can be added at the 6-position of the pyranone ring.[3]

Spectroscopic Analysis

Definitive structural confirmation of Allomaltol requires a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons. Key expected signals include:

-

A singlet for the methyl group (-CH₃) protons, likely in the δ 2.0-2.5 ppm range.

-

Two distinct signals for the vinyl protons on the pyranone ring, appearing as doublets or singlets depending on coupling, typically in the δ 6.0-8.0 ppm region.

-

A broad singlet for the hydroxyl (-OH) proton, whose chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six carbon atoms:

-

A signal for the methyl carbon (-CH₃), typically upfield (δ 15-25 ppm).

-

Signals for the sp² hybridized carbons of the pyranone ring, including the carbonyl carbon (C=O) which will be significantly downfield (δ > 170 ppm).

-

Signals for the C-O and C=C carbons within the heterocyclic ring.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands to identify are:

-

A broad band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group.

-

A strong, sharp absorption band around 1600-1660 cm⁻¹, corresponding to the C=O (ketone) stretching vibration.[6]

-

Bands in the 1500-1600 cm⁻¹ region for C=C stretching vibrations within the ring.[6]

-

C-H stretching bands just below 3000 cm⁻¹ for the methyl group.

-

-

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI-MS), Allomaltol would be expected to show a molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (126.11). The fragmentation pattern can provide further structural information.

Biological Activity and Signaling Pathways

While research on Allomaltol itself is emerging, studies on its derivatives and its isomer, maltol, have revealed significant interactions with key cellular signaling pathways, particularly those involved in cell fate and stress response.

p53-Mediated Apoptosis in Cancer Cells

A study on novel derivatives of Allomaltol has demonstrated potent anti-cancer activity.[7] Specifically, a derivative bearing a 3,4-dichlorobenzyl piperazine moiety was found to decrease the viability of MCF-7 (luminal A) and MDA-MB-231 (triple-negative) breast cancer cell lines.[7] In MCF-7 cells, this compound was shown to activate the p53 apoptotic pathway. This activation is characterized by the overexpression of the pro-apoptotic genes TP53 and Bax and the concurrent suppression of the anti-apoptotic genes Mdm-2 and Bcl-2 .[7] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to programmed cell death.

Modulation of Stress and Aging Pathways by Isomer Maltol

Research on Allomaltol's isomer, maltol, provides further insight into the potential biological targets for this class of compounds. Maltol has been shown to protect against cisplatin-induced nephrotoxicity and D-galactose-induced aging through the modulation of interconnected signaling pathways.[8][9] These studies highlight the involvement of the AMPK-mediated PI3K/Akt pathway and the p53/p21/p16 pathway .[8][9][10] Maltol was found to suppress apoptosis by inhibiting p53 activity, thereby reducing the expression of Bax and caspase 3.[9] Concurrently, it activates the pro-survival PI3K/Akt pathway. This dual action suggests a sophisticated mechanism for cellular protection against oxidative stress and toxic insults, a property that warrants investigation for Allomaltol and its derivatives.

References

- 1. Page loading... [wap.guidechem.com]

- 2. allomaltol, 98612-41-0 [thegoodscentscompany.com]

- 3. Design, synthesis and biological evaluation of novel this compound derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An allomaltol derivative triggers distinct death pathways in luminal a and triple-negative breast cancer subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The p53/p21/p16 and PI3K/Akt signaling pathways are involved in the ameliorative effects of maltol on D-galactose-induced liver and kidney aging and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The protective effects of maltol on cisplatin-induced nephrotoxicity through the AMPK-mediated PI3K/Akt and p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectral Analysis of 5-Hydroxy-2-methyl-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Hydroxy-2-methyl-4H-pyran-4-one (C₆H₆O₃, Molecular Weight: 126.11 g/mol ), a key pyranone derivative. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Data Presentation

The spectral data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and characterization of this compound.

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides critical information about its molecular weight and fragmentation pattern. The gas chromatography-mass spectrometry (GC-MS) data reveals a molecular ion peak corresponding to the compound's molecular weight.[1]

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |

| 126 | High | [M]⁺ (Molecular Ion) |

| 69 | High | [M - C₂H₃O₂]⁺ |

| 43 | Highest | [C₂H₃O]⁺ |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in the molecule. The spectrum for this compound, typically acquired using a KBr wafer, would exhibit characteristic absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3400 | Broad | O-H stretch (hydroxyl group) |

| ~1650 | Strong | C=O stretch (pyranone ring ketone) |

| ~1620 | Medium | C=C stretch (pyranone ring) |

| ~1250 | Strong | C-O stretch (hydroxyl group) |

| ~1090 | Medium | C-O-C stretch (ether in pyranone ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~6.2 | d | ~5.0 |

| H6 | ~7.6 | d | ~5.0 |

| -CH₃ | ~2.3 | s | - |

| -OH | ~8.0-10.0 | br s | - |

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~160 |

| C3 | ~112 |

| C4 | ~175 |

| C5 | ~145 |

| C6 | ~140 |

| -CH₃ | ~20 |

Experimental Protocols

The following sections detail the standardized experimental methodologies for acquiring the spectral data presented above.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or ethyl acetate.

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron impact (EI) ionization.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Spectral Analysis: An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavenumber. The resulting data is transformed into an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet.

-

¹H NMR: The instrument is tuned to the proton frequency, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) is recorded and Fourier transformed to obtain the ¹H NMR spectrum.

-

¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like this compound.

Caption: A flowchart illustrating the process of spectral data acquisition and analysis.

References

Synthesis of Allomaltol from Simple Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring pyranone with significant potential in medicinal chemistry and drug development. Its structural motif is a key component in various biologically active compounds. This technical guide provides an in-depth overview of the synthesis of allomaltol from simple, readily available precursors. The following sections detail synthetic strategies starting from furfural, pyromeconic acid, and kojic acid, presenting quantitative data in structured tables and providing experimental protocols for key reactions.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes the key quantitative data for the synthesis of allomaltol from different precursors. This allows for a direct comparison of the efficiency and practicality of each method.

| Starting Material | Key Intermediates | Reagents | Reaction Conditions | Yield (%) | Reference |

| Furfural | 2-(α-hydroxyethyl)furan | Methylmagnesium bromide, Cl2, HCl | Grignard reaction, chlorination, hydrolysis | Not specified for allomaltol | [1] |

| Pyromeconic Acid | Mannich base | Formaldehyde, secondary amine, reducing agent | Aminomethylation, reduction | Not specified | [2] |

| Kojic Acid | Comenic Acid | Microbiological oxidation, heat | Oxidation, decarboxylation | Not specified | [3] |

Synthetic Pathways and Experimental Protocols

This section provides a detailed description of the synthetic pathways for producing allomaltol from simple precursors. Each pathway is accompanied by a logical workflow diagram and detailed experimental protocols where information is available.

Synthesis from Furfural

The synthesis of pyranones from furfural is a common industrial route, particularly for maltol, an isomer of allomaltol. A similar strategy involving a Grignard reaction can theoretically be adapted for allomaltol synthesis. The key challenge lies in controlling the regioselectivity of the Grignard addition to favor the formation of the allomaltol precursor.

Logical Workflow:

Figure 1: Synthetic pathway from Furfural to Allomaltol.

Experimental Protocol (Adapted from Maltol Synthesis[1]):

-

Step 1: Grignard Reaction. In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran under a nitrogen atmosphere. A solution of methyl bromide in the same solvent is added dropwise to initiate the Grignard reagent formation. After the magnesium has reacted, a solution of furfural in the anhydrous solvent is added dropwise at a controlled temperature (typically 0-10°C). The reaction mixture is stirred for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-(α-hydroxyethyl)furan.

-

Step 2: Chlorination and Hydrolysis. The crude 2-(α-hydroxyethyl)furan is dissolved in a suitable solvent such as methanol. The solution is cooled to a low temperature (e.g., -40°C), and a stream of chlorine gas is bubbled through the solution. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is heated with aqueous hydrochloric acid to induce hydrolysis and ring rearrangement to form allomaltol. The product can then be purified by recrystallization or column chromatography.

Note: This is a generalized protocol adapted from related syntheses. The specific conditions for optimizing the yield and purity of allomaltol would require further experimental investigation.

Synthesis from Pyromeconic Acid

The synthesis of allomaltol from pyromeconic acid involves the introduction of a methyl group at the 2-position of the pyranone ring. One potential method to achieve this is through the formation of a Mannich base followed by reduction.[2]

Logical Workflow:

Figure 2: Synthetic pathway from Pyromeconic Acid to Allomaltol.

Experimental Protocol (Conceptual):

-

Step 1: Synthesis of the Mannich Base. Pyromeconic acid is dissolved in a suitable solvent, such as ethanol. An aqueous solution of formaldehyde and a secondary amine (e.g., dimethylamine or piperidine) are added to the solution. The reaction mixture is stirred at room temperature or gently heated to facilitate the aminomethylation at the 2-position of the pyromeconic acid, yielding the corresponding Mannich base.

-

Step 2: Reduction of the Mannich Base. The isolated Mannich base is then subjected to a reduction reaction to cleave the carbon-nitrogen bond and introduce a methyl group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reductants. The reaction conditions (pressure, temperature, and choice of catalyst/reductant) would need to be optimized to achieve a high yield of allomaltol.

Synthesis from Kojic Acid

Kojic acid is a readily available and structurally similar precursor to allomaltol. One plausible synthetic route involves the oxidation of the primary alcohol at the 2-position to a carboxylic acid, forming comenic acid, followed by decarboxylation.[3]

Logical Workflow:

Figure 3: Synthetic pathway from Kojic Acid to Allomaltol.

Experimental Protocol:

-

Step 1: Oxidation of Kojic Acid to Comenic Acid. A microbiological oxidation method has been reported for this conversion.[3] This involves the cultivation of a specific microorganism, such as Gluconobacter oxydans, in a medium containing kojic acid. The microorganism's enzymes selectively oxidize the hydroxymethyl group at the 2-position to a carboxylic acid, yielding comenic acid. Alternatively, chemical oxidation methods using selective oxidizing agents could also be explored.

-

Step 2: Decarboxylation of Comenic Acid. Comenic acid is heated, either neat or in a high-boiling solvent, to induce decarboxylation. The temperature required for this reaction needs to be carefully controlled to avoid decomposition. The progress of the reaction can be monitored by the evolution of carbon dioxide. Upon completion, the resulting allomaltol can be purified by recrystallization.

Conclusion

This technical guide has outlined several potential synthetic routes for the preparation of allomaltol from simple and accessible precursors. While the synthesis of allomaltol is not as extensively documented as its isomer, maltol, the pathways presented here, derived from established chemical principles and related syntheses, provide a solid foundation for further research and process development. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. Further experimental optimization of the described protocols is necessary to achieve high yields and purity of allomaltol for its application in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. A CONVENIENT PREPARATION OF MALTOL, ETHYLMALTOL, AND PYROMECONIC ACID FROM 2-ALKYL-6-METHOXY-2H-PYRAN-3(6H)-ONES | Semantic Scholar [semanticscholar.org]

- 3. US3140239A - Microbiological oxidation of kojic acid to comenic acid - Google Patents [patents.google.com]

The Elusive Natural Presence of 5-Hydroxy-2-methyl-4H-pyran-4-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methyl-4H-pyran-4-one, also known by its common name Allomaltol, is a pyranone derivative that has garnered interest in medicinal chemistry as a versatile synthetic building block for novel therapeutic agents. Its derivatives have shown potential as antiglioma agents by inhibiting the production of the oncometabolite D-2-hydroxyglutarate (D-2HG). While its synthesis and pharmacological activities are subjects of ongoing research, its natural occurrence remains poorly documented in scientific literature. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural presence of this compound, its biosynthesis, and analytical methodologies, while also highlighting the significant gaps in the existing data.

Natural Occurrence: An Area of Limited Data

Despite the chemical interest in this compound, its natural sourcing is not well-established. Unlike its close and more extensively studied analogue, Kojic acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), which is known to be produced by various species of fungi, particularly Aspergillus and Penicillium, the natural origins of Allomaltol are not clearly defined.

A related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), has been identified in various food products, often as a result of the Maillard reaction. Another similar molecule, dihydromaltol (2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one), has been identified as a potent aroma compound in Ryazhenka kefir, a fermented dairy product. However, direct evidence and quantification of this compound in natural sources are conspicuously absent from the current body of scientific literature.

Quantitative Data

Due to the scarcity of studies on its natural occurrence, there is no quantitative data available to summarize in a tabular format. Future research is needed to identify and quantify this compound in various natural matrices, including microbial fermentations, plant extracts, and food products.

Biosynthesis

The biosynthetic pathway specifically leading to this compound has not been elucidated. However, general biosynthetic pathways for related pyranone structures, particularly those produced by fungi, are known to involve polyketide synthase (PKS) pathways.[1] These pathways typically utilize acetyl-CoA and malonyl-CoA as building blocks to construct a polyketide chain, which then undergoes a series of cyclization and modification reactions to form the final pyranone ring structure.

Below is a generalized, hypothetical biosynthetic pathway for a simple methyl-substituted pyranone, which could be analogous to the formation of Allomaltol.

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Protocols

Given the lack of established natural sources, detailed experimental protocols for the extraction, isolation, and quantification of this compound from natural matrices are not available. However, based on the methodologies used for similar compounds like Kojic acid and other pyranones, a general workflow can be proposed.

General Experimental Workflow for Detection and Quantification

A typical workflow for the analysis of pyranones from a microbial or plant source would involve the following steps:

References

The Multifaceted Biological Activities of 5-Hydroxy-2-methyl-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methyl-4H-pyran-4-one, commonly known as maltol, is a naturally occurring organic compound found in various sources, including the bark of the larch tree and roasted malt.[1] Traditionally used as a flavor enhancer in the food industry, a growing body of scientific evidence has illuminated its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of maltol's therapeutic potential, focusing on its anticancer, antioxidant, antidiabetic, and neuroprotective properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly against glioma and melanoma.

Antiglioma Activity

Recent studies have focused on the design and synthesis of novel this compound derivatives as potent antiglioma agents. A notable mechanism of action is the inhibition of D-2-hydroxyglutarate (D-2HG) production, an oncometabolite implicated in the progression of brain cancers.[2][3]

Quantitative Data: Antiglioma Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | D-2HG Inhibition (%) at 1 µM | Reference |

| Derivative 4a | HT1080 | 1.43 | 86.3 | [2] |

| Derivative 4a | U87 | 4.6 | Not Reported | [2] |

Anti-melanoma Activity

Maltol has been shown to possess anti-cancer effects against melanoma by modulating the PD-L1 signaling pathway. It has been observed to suppress the proliferative capacity of B16F10 melanoma cells, induce cell cycle arrest, and promote apoptosis.[4][5] Furthermore, maltol can suppress IFN-γ-induced PD-L1 expression by attenuating STAT1 phosphorylation, thereby enhancing the cytotoxicity of conventional chemotherapeutic agents like cisplatin.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed glioma cells (e.g., HT1080 or U87) or melanoma cells (e.g., B16F10) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or its derivatives for 72 hours.

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubation: Incubate the plate at 37°C for 1.5 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate at 37°C for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

Signaling Pathway: PD-L1/STAT1 Inhibition in Melanoma

Maltol's anti-melanoma effect is partly attributed to its ability to interfere with the PD-L1/STAT1 signaling pathway, which is crucial for immune evasion in cancer cells.

Antioxidant and Pro-oxidant Activities

Maltol exhibits a dual role in cellular redox balance, acting as both an antioxidant and, under certain conditions, a pro-oxidant.

Antioxidant Activity

Maltol is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage. This activity is crucial for its neuroprotective and hepatoprotective effects.[1][6]

Quantitative Data: Antioxidant Activity of Maltol

| Assay | IC50 | Reference |

| DPPH Radical Scavenging | 5.59 µg/mL (for inhibition of superoxide anion generation in neutrophils) | [7] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is commonly used to determine the free radical scavenging capacity of a compound.

-

Sample Preparation: Prepare various concentrations of maltol in a suitable solvent (e.g., ethanol).

-

Reaction Mixture: Mix 100 µL of the maltol solution with 1.5 mL of an 82% aqueous methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Incubation: Cover the mixture, shake well, and keep it in the dark for 1 hour.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank. A control containing the DPPH solution without the sample is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100.

Pro-oxidant Activity

In the presence of transition metals like iron and copper, maltol can act as a pro-oxidant, generating reactive oxygen species (ROS). This property may contribute to its cytotoxic effects on cancer cells.[8]

Antidiabetic and Neuroprotective Effects

Maltol has shown promise in mitigating complications associated with diabetes, particularly diabetic peripheral neuropathy, and in protecting neuronal cells from oxidative stress.

Attenuation of Diabetic Peripheral Neuropathy

In vivo studies using streptozotocin (STZ)-induced diabetic rats have demonstrated that maltol treatment can significantly improve symptoms of diabetic peripheral neuropathy.[2] Treatment with maltol has been shown to improve motor nerve conduction velocity, alleviate thermal and mechanical hyperalgesia, and increase Na+-K+-ATPase activity.[1][2] These effects are linked to its ability to ameliorate oxidative stress and inhibit apoptosis in neuronal cells.[2][6]

In Vivo Study Protocol: Diabetic Neuropathy Rat Model

-

Induction of Diabetes: Induce diabetes in Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ) (e.g., 65 mg/kg).

-

Treatment: After a period of diabetes establishment (e.g., 4 weeks), administer different doses of maltol (e.g., 50, 100, 200 mg/kg) orally or via gavage daily for a specified duration (e.g., 12 weeks).

-

Assessment of Neuropathy:

-

Motor Nerve Conduction Velocity (MNCV): Measure the conduction velocity of the sciatic nerve using electrophysiological methods.

-

Hyperalgesia: Assess thermal and mechanical pain thresholds using appropriate tests (e.g., hot plate test, von Frey filaments).

-

-

Biochemical Analysis: At the end of the treatment period, collect blood and tissue samples to measure markers of oxidative stress (e.g., MDA, SOD, GSH) and apoptosis (e.g., caspase-3 activity).

Neuroprotection against Oxidative Stress

Maltol exhibits neuroprotective effects by protecting neuronal cells from oxidative damage.[6][9][10] Studies on retinal ganglion cells and neuroblastoma cells have shown that maltol can increase cell viability and attenuate DNA fragmentation under oxidative stress conditions.[6][11]

Signaling Pathways: NF-κB and MAPK in Neuroprotection

The neuroprotective effects of maltol appear to be mediated through the modulation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Maltol has been shown to reduce the phosphorylation and activation of NF-κB, as well as the phosphorylation of ERK and JNK, which are key components of the MAPK pathway.[6][10]

References

- 1. Maltol, a food flavor enhancer, attenuates diabetic peripheral neuropathy in streptozotocin-induced diabetic rats - Food & Function (RSC Publishing) DOI:10.1039/C8FO01964A [pubs.rsc.org]

- 2. Maltol, a food flavor enhancer, attenuates diabetic peripheral neuropathy in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells | Semantic Scholar [semanticscholar.org]

- 4. Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. The Neuroprotective Effect of Maltol against Oxidative Stress on Rat Retinal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Prooxidant action of maltol: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine formation in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of maltol against oxidative stress in brain of mice challenged with kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The neuroprotective effect of maltol against oxidative stress on rat retinal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective and neurite outgrowth effects of maltol on retinal ganglion cells under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Allomaltol: A Toxicological Deep Dive for Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the currently available toxicological information for Allomaltol (5-hydroxy-2-methyl-4-pyrone). It is critical to note that publicly accessible, in-depth toxicological data specifically for Allomaltol is limited. Much of the available research focuses on its derivatives or its structural isomer, Maltol. Therefore, this document also includes data on Maltol to provide a comparative toxicological context, alongside standardized experimental protocols and general toxicological principles relevant to the assessment of a novel chemical entity like Allomaltol.

Introduction to Allomaltol

Allomaltol is a naturally occurring organic compound with the chemical formula C₆H₆O₃.[1] It is a structural isomer of Maltol, another well-known flavoring agent. Allomaltol and its derivatives have garnered interest in medicinal chemistry for their potential therapeutic applications, including anticonvulsant and anticancer properties.[1][2] Despite this interest, a comprehensive toxicological profile, essential for drug development, remains largely uncharacterized in public literature.

Quantitative Toxicological Data

A thorough review of available literature reveals a significant gap in quantitative toxicological data for Allomaltol. Key metrics such as acute toxicity (LD50), repeated dose toxicity, carcinogenicity, and reproductive toxicity have not been determined or are not publicly available.[1]

Comparative Toxicology: The Case of Maltol

Given the structural similarity to Allomaltol, the toxicological data for Maltol can serve as a preliminary reference point for potential toxicological considerations. However, it must be emphasized that even small structural differences can lead to significant variations in toxicological profiles.

Table 1: Summary of Acute Toxicity Data for Maltol

| Species | Route of Administration | LD50 Value |

| Mouse | Oral | 550 mg/kg bw |

| Rat | Oral | 1410 mg/kg bw |

| Guinea Pig | Oral | 1410 mg/kg bw |

| Rabbit | Oral | 1620 mg/kg bw |

Table 2: Summary of Genotoxicity Data for Maltol

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium TA100 | With and without | Positive |

| In vitro Mouse Lymphoma Assay (MLA) | L5178Y mouse lymphoma cells | Not specified | Positive |

| In vivo Pig-A Assay | Rodent | In vivo | Negative |

The positive results in in-vitro genotoxicity assays for Maltol, contrasted with the negative in-vivo results, suggest that while Maltol may have some genotoxic potential under certain laboratory conditions, this may not translate to a significant genotoxic risk in a whole organism.[3] This highlights the importance of a comprehensive testing battery.

Experimental Protocols

The following sections detail standardized experimental protocols that are fundamental in assessing the toxicology of a new chemical entity like Allomaltol.

In Vitro Cytotoxicity Assay

This protocol is a foundational step to determine the concentration range at which a substance begins to exert toxic effects on cells.

Objective: To determine the concentration of a test article that results in a 50% reduction in cell viability (IC50).

Methodology:

-

Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) or HEK293 (embryonic kidney), are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with a range of concentrations of the test article (e.g., Allomaltol) for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Data Analysis: The absorbance is read using a microplate reader, and the results are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined by plotting a dose-response curve.

In Vitro Cytotoxicity Assay Workflow

Bacterial Reverse Mutation Test (Ames Test)

This is a widely used method to assess the mutagenic potential of a chemical.[4]

Objective: To determine if a test article can induce mutations in the DNA of specific strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Bacterial Strains: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the test article in the presence and absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).

-

Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow into visible colonies. The number of revertant colonies is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

References

- 1. allomaltol, 98612-41-0 [thegoodscentscompany.com]

- 2. An allomaltol derivative triggers distinct death pathways in luminal a and triple-negative breast cancer subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GENOTOXICITY ASSESSMENT OF ENDS FLAVOR INGREDIENTS: MALTOL AND ETHYL MALTOL – Chemular [chemular.com]

- 4. Genotoxicity Testing: Insights and Applications [elveflow.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Hydroxy-2-methyl-4H-pyran-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methyl-4H-pyran-4-one, also known as allomaltol, and its derivatives are versatile scaffolds in medicinal chemistry.[1] These compounds have garnered significant interest due to their wide range of biological activities, including potential as antiglioma agents.[2] Derivatives of this core structure have been shown to exhibit inhibitory effects on cancer cell proliferation, migration, and colony formation, making them promising candidates for further investigation in drug discovery programs.[2] This document provides a detailed protocol for the synthesis of this compound derivatives via an aldol condensation reaction.

Synthesis Workflow

The synthesis of this compound derivatives can be readily achieved through a straightforward aldol condensation of allomaltol with various aldehydes. This reaction is typically catalyzed by a base, such as triethylenediamine (DABCO).[2]

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Aldol Condensation for the Synthesis of this compound Derivatives

This protocol is adapted from a published procedure for the synthesis of antiglioma agents.[2]

Materials:

-

This compound (Allomaltol)

-

Various substituted aldehydes

-

Triethylenediamine (DABCO)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of this compound (1.0 equivalent) in ethanol, add the desired substituted aldehyde (0.5 equivalents).

-

Add triethylenediamine (DABCO) (1.2 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for the time specified in the relevant literature (e.g., 24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired this compound derivative.

-

Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

A series of novel this compound derivatives were synthesized and evaluated for their anti-proliferative activity against glioma cell lines.[2] The half-maximal inhibitory concentration (IC₅₀) values for a selection of these compounds are summarized in the table below.

| Compound | HT1080 IC₅₀ (μM) | U87 IC₅₀ (μM) |

| 4a | 1.43 | 4.6 |

| 4b | > 20 | > 20 |

| 4c | 12.5 | 15.8 |

| 4d | 8.9 | 11.2 |

| 4e | > 20 | > 20 |

| 4f | > 20 | > 20 |

Data sourced from a study on novel antiglioma agents.[2]

Proposed Mechanism of Action: Inhibition of D-2-Hydroxyglutarate Production

Certain mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are common in gliomas, leading to the excessive production of the oncometabolite D-2-hydroxyglutarate (D-2HG).[2] D-2HG can contribute to cancer development by altering cellular metabolism and epigenetic regulation.[2] Some this compound derivatives have been designed as D-2HG scavengers, aiming to reduce its intracellular levels.[2] Compound 4a , for instance, demonstrated a significant inhibitory effect on D-2HG production.[2]